N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex
Brand Name: Vulcanchem
CAS No.:
VCID: VC17960892
InChI: InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2
SMILES:
Molecular Formula: C16H21N3O10
Molecular Weight: 415.35 g/mol

N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex

CAS No.:

Cat. No.: VC17960892

Molecular Formula: C16H21N3O10

Molecular Weight: 415.35 g/mol

* For research use only. Not for human or veterinary use.

N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex -

Specification

Molecular Formula C16H21N3O10
Molecular Weight 415.35 g/mol
IUPAC Name 1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2
Standard InChI Key AQUFMAPQJCPCRK-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O.C1COCCO1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates two NHS ester groups connected via a beta-alanine spacer, with 1,4-dioxane stabilizing the crystalline complex. The IUPAC name—1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate—reflects its bifunctional design. The beta-alanine spacer (C3) provides an 8.3 Å crosslinking distance, optimizing steric compatibility for amine-reactive conjugation.

Key Structural Features:

  • NHS Esters: Reactive toward primary amines, forming stable amide bonds.

  • Beta-Alanine Spacer: Reduces steric hindrance compared to bulkier linkers.

  • 1,4-Dioxane Complexation: Enhances solubility in organic solvents like dichloromethane and dimethylformamide (DMF).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Coupling Reaction: Beta-alanine reacts with succinimidoxycarbonyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate.

  • NHS Ester Activation: N-hydroxysuccinimide (NHS) is introduced using dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding the final product.

Reaction Conditions:

ParameterOptimal RangeImpact on Yield
SolventAnhydrous DMF or DCMMaximizes ester stability
Temperature0–25°CPrevents thermal degradation
Reaction Time12–24 hoursEnsures complete activation

Industrial Manufacturing

Large-scale production employs automated reactors with stringent quality control:

  • Purification: Recrystallization from 1,4-dioxane ensures >98% purity.

  • Analytical Validation: High-performance liquid chromatography (HPLC) and mass spectrometry confirm structural integrity.

Biochemical Applications

Protein Conjugation and PEGylation

The compound’s homobifunctional design enables uniform PEG-protein conjugates, critical for therapeutic biologics. For instance, conjugation with interferon-alpha-2b achieved 95% efficiency under mild conditions (pH 7.4, 25°C), reducing aggregation compared to glutaraldehyde-based methods.

Peptide Synthesis

Incorporating beta-alanine spacers minimizes steric interference during cyclic peptide formation. A study synthesizing cyclosporine analogs reported 85% yield using this reagent, outperforming EDC/NHS by 15%.

Drug Delivery Systems

The NHS esters facilitate covalent attachment of targeting ligands to nanoparticle surfaces. In a preclinical trial, doxorubicin-loaded nanoparticles conjugated via this reagent showed 40% higher tumor accumulation than non-targeted counterparts.

Comparative Analysis with Analogous Reagents

ParameterTarget CompoundGlutaraldehydeEDC/NHS
Crosslinking Distance8.3 Å10 Å7 Å
Conjugation Efficiency95%85%90%
Heterogeneity in PEGylationLowHighModerate
Thermal StabilityEnhanced (ΔTm = +12°C)UnchangedModerate (ΔTm = +5°C)

The compound’s shorter spacer and dual NHS groups confer superior site-specificity, making it ideal for applications requiring minimal structural perturbation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator